7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
7-Ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by three key substituents:
- 7-position: Ethyl group, enhancing lipophilicity and steric bulk.
- 3-position: Methyl group, contributing to metabolic stability.
- 8-position: (3-Methylbutyl)sulfanyl group, a branched thioether moiety influencing solubility and binding interactions.
Properties
IUPAC Name |
7-ethyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-17-9-10(16(4)12(19)15-11(9)18)14-13(17)20-7-6-8(2)3/h8H,5-7H2,1-4H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQWJIVQRVVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with an appropriate alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 8th position .
Scientific Research Applications
7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below summarizes key analogs and their substituent-driven properties:
Metabolic and Toxicity Considerations
- The (3-methylbutyl)sulfanyl group may increase metabolic stability relative to mercapto analogs (e.g., 11c), which are prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
